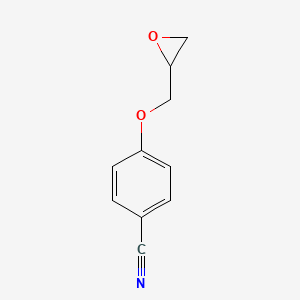

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-(2-Oxiranylmethoxy)benzenecarbonitrile is defined by its molecular formula, C10H9NO2. The exact structure would require more detailed spectroscopic data.Wissenschaftliche Forschungsanwendungen

Epoxy Resin Properties and Applications

Hydrogen Bonding Influence on Epoxy Resins : The study by (Shen et al., 2017) investigates how hydrogen bonding interactions affect the thermal properties of furan-based epoxy resins, including analogues of the requested compound. The research highlights the significant role of hydrogen bonding in determining the thermal properties of these resins.

Thermal and Mechanical Properties of Epoxy Networks : The research by (Li et al., 2016) examines the thermomechanical properties of highly cross-linked epoxy networks derived from compounds similar to 4-(2-Oxiranylmethoxy)benzenecarbonitrile. The study reveals that modifications in the aromatic structures of epoxy monomers can significantly influence the mechanical properties of the resultant cross-linked network.

Organic Synthesis and Chemical Reactions

Cycloaddition Reactions : The work by (Hamza-Reguig et al., 2018) explores the [3+2] cycloaddition reactions involving carbonyl ylides and activated alkenes. This study provides insights into the stereoselectivity and molecular mechanisms of reactions involving structures related to the compound of interest.

Photopolymerization Applications : A study by (Andruleviciute et al., 2007) discusses the synthesis and cationic photopolymerization of new triphenylamine-based oxiranes, demonstrating applications in photopolymerization processes.

Material Science and Polymer Chemistry

Electrochemical and Thermal Properties of Polymers : Research by (Matsumoto et al., 2013) on polycarbonates synthesized from derivatives similar to the target compound reveals their potential as polymer electrolytes for battery applications, highlighting their ionic conductivities and thermal stabilities.

Liquid Crystalline Epoxy Resins : The study by (Chen et al., 2019) focuses on the synthesis, thermal properties, and potential microelectronics applications of liquid crystalline epoxies that contain biphenyl ether and aromatic ester mesogenic units, underscoring the significance of incorporating mesogenic units into epoxy networks for enhanced thermal conductivity.

Eigenschaften

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377392 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38791-92-3 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)